5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Overview
Description
5-Bromo-2-(bromomethyl)-1,3-benzothiazole is an organic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a bromomethyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole typically involves the bromination of 2-methylbenzothiazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction conditions usually involve maintaining the temperature at room temperature to slightly elevated temperatures to ensure the selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled addition of brominating agents to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents
Major Products Formed
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include hydrogenated benzothiazoles.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-1,3-benzothiazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of dyes, pigments, and other materials with specific electronic properties
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-1,3-benzothiazole involves its interaction with biological macromolecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The compound can also intercalate into DNA, disrupting its function and leading to cell death. The molecular targets include enzymes involved in cell signaling pathways and DNA replication .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(bromomethyl)benzonitrile
- 5-Bromo-2-(bromomethyl)benzoic acid
- 5-Bromo-2-(bromomethyl)benzamide
Uniqueness
5-Bromo-2-(bromomethyl)-1,3-benzothiazole is unique due to its benzothiazole core, which imparts specific electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its benzonitrile, benzoic acid, and benzamide analogs. Additionally, the presence of both bromine and bromomethyl groups allows for diverse functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
5-bromo-2-(bromomethyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMIBNMZWVIQHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560591 | |
Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110704-13-7 | |
Record name | 5-Bromo-2-(bromomethyl)-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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